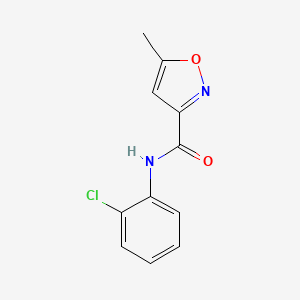

N-(2-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-6-10(14-16-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXWUJNZDUDGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431596 | |

| Record name | STK484203 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646530-34-9 | |

| Record name | STK484203 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-methyl-1,2-oxazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxazole derivatives with additional oxygen functionalities.

Reduction: Reduced forms of the oxazole ring.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(2-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide exhibits notable antimicrobial activity. Studies have shown that similar oxazole derivatives can effectively inhibit the growth of various microbial strains. For instance:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

These findings suggest that this compound could be developed into an effective antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds in this class have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms such as inhibition of anti-apoptotic proteins and modulation of caspase activity. A case study evaluating the structure–activity relationship (SAR) found derivatives with IC50 values in the nanomolar range against neuroblastoma cells, indicating promising therapeutic potential in cancer treatment.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity indicates potential applications in treating inflammatory diseases.

Research Findings and Case Studies

Recent studies have focused on optimizing the pharmacological properties of this compound and its derivatives. For example:

- Design and Synthesis: A series of substituted oxazolones were synthesized to evaluate their biological activities against specific targets related to cancer and inflammation .

- Structure–Activity Relationship (SAR): Investigations into SAR have revealed that modifications to the oxazole ring or substituents can significantly affect the compound's efficacy against cancer cells .

- Therapeutic Potential: Ongoing research aims to further elucidate the mechanisms underlying the compound's biological activities, paving the way for its development as a therapeutic agent for various diseases .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can lead to the modulation of cell signaling pathways, contributing to its anticancer properties.

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substitution

- N-(3-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide (CAS: 646530-35-0): This positional isomer differs only in the chlorine atom’s position on the phenyl ring (3-chloro vs. 2-chloro). However, its bioactivity profile may vary due to altered electronic effects; for example, the 2-chloro analog’s ortho-substitution could improve binding to hydrophobic pockets in target proteins .

Di-Halogenated Derivatives: Enhanced Bioactivity

- UTL-5g (N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide): The addition of a second chlorine at the phenyl ring’s 4-position increases molecular weight to 271.11 g/mol. UTL-5g acts as a prodrug, hydrolyzing in vivo to release 5-methylisoxazole-3-carboxylic acid (ISOX) and 2,4-dichloroaniline (DCA). This bioactivation is critical for its role as a chemo- and radioprotective agent, distinguishing it from the mono-chlorinated target compound .

Variations in Oxazole Substitution

- N-(5-chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (ChemSpider ID: 876810):

This analog features dual chloro substituents (on both the phenyl ring and oxazole core) and a carboxamide group at position 4 of the oxazole. With a molecular weight of 361.22 g/mol, it demonstrates higher steric bulk, which may influence binding to targets like bacterial enzymes or proteasomes. Its synthesis involves multi-step coupling and purification via recrystallization .

Functional Group Additions: Solubility and Binding

- N-[4-(N-methylacetamido)phenyl]-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (CAS: 349613-25-8):

The introduction of a polar N-methylacetamido group on the phenyl ring enhances solubility (logP ~1.8) compared to the target compound. This modification is advantageous in improving pharmacokinetic profiles for central nervous system (CNS) targets .

Structural and Functional Data Table

Biological Activity

N-(2-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a 5-methyl-1,2-oxazole moiety along with a 2-chlorophenyl group, which enhances its biological activity. The oxazole ring contributes to its pharmacological properties, while the chlorophenyl group is significant for its interaction with various biological targets.

| Structural Feature | Description |

|---|---|

| Oxazole Ring | Contributes to biological activity and molecular interactions |

| Chlorophenyl Group | Enhances binding affinity to biological targets |

| Methyl Substitution | Influences lipophilicity and solubility |

The mechanism of action for this compound involves interaction with specific molecular targets:

- Voltage-Gated Sodium and Calcium Channels : The compound may modulate these channels, contributing to its anticonvulsant and analgesic effects.

- GABA Receptors : Binding to GABA receptors may enhance inhibitory neurotransmission, further supporting its potential as an anticonvulsant agent.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity : Studies have shown that related oxazole derivatives possess anticancer properties. For instance, compounds derived from the oxazole framework have demonstrated inhibitory potency against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer .

Cell Line IC50 (µM) HT-29 (Colon Cancer) 92.4 OVXF 899 (Ovarian Cancer) 2.76 PXF 1752 (Pleuramesothelioma) 9.27 - Antimicrobial Activity : The compound shows promise as an antimicrobial agent against various pathogens. Related compounds have exhibited antibacterial and antifungal activities.

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of a derivative of this compound against a panel of human tumor cell lines. The derivative showed significant selectivity towards renal cancer cells with an IC50 value of 1.143 µM, indicating its potential for targeted cancer therapy .

- Antimicrobial Properties : Research highlighted the effectiveness of oxazole derivatives in inhibiting the growth of Candida albicans, suggesting that this compound could be explored further as an antifungal agent .

Synthesis and Development

The synthesis of this compound typically involves cycloaddition reactions using nitrile oxides with dipolarophiles under mild conditions. The focus on metal-free synthetic routes has been emphasized to enhance safety and reduce environmental impact during production .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide?

- Methodology : The compound can be synthesized via coupling reactions using LiAlH₄ reduction of nitriles in anhydrous ether at 0°C, followed by room-temperature stirring. Purification via silica gel thin-layer chromatography (TLC) or preparative HPLC yields >95% purity. Key steps include acid-neutralization with NaOH and solvent selection (e.g., DMF for microwave-assisted synthesis) to enhance efficiency .

Q. Which purification techniques are most effective for isolating this compound?

- Methodology :

- TLC : Use silica gel with ethyl acetate/hexane (3:7) for monitoring reaction progress.

- Preparative HPLC : Employ C18 columns with gradient elution (acetonitrile/water) for high-purity isolation (>99%).

- Recrystallization : Methanol or ethanol yields crystalline solids suitable for structural analysis .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodology :

- Enzyme inhibition : Use fluorescence-based assays targeting enoyl-acyl carrier protein reductase (e.g., IC₅₀ determination).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.

- Binding affinity : Surface plasmon resonance (SPR) for real-time interaction kinetics with target proteins .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology :

- Use SHELX programs (e.g., SHELXL for refinement, SHELXD for phasing) to analyze high-resolution X-ray diffraction data.

- Address twinning or disorder by iterative refinement and electron density mapping. Validate hydrogen bonding and π-stacking interactions critical for stability .

Q. What strategies enhance structure-activity relationship (SAR) studies for optimizing bioactivity?

- Methodology :

-

Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to modulate lipophilicity (logP) and target binding.

-

Docking studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with enzymes like DNA polymerase or proteases.

-

Comparative analysis : Benchmark against analogs (e.g., N-benzyl derivatives) to identify key pharmacophores (Table 1) .

Table 1 : Bioactivity Comparison of Structural Analogs

Compound IC₅₀ (μM) Target Enzyme Parent compound 12.3 Enoyl-ACP reductase N-Benzyl derivative 8.7 DNA polymerase 3-(2-Chlorophenyl)-N-ethyl analog 15.9 Protease

Q. How can researchers resolve contradictions in yield or bioactivity data across experimental batches?

- Methodology :

- Controlled replication : Standardize reaction conditions (temperature, solvent purity) to minimize variability.

- Analytical validation : Use NMR (¹H/¹³C) and HRMS to confirm compound identity and purity.

- Statistical modeling : Apply multivariate analysis to correlate substituent effects with bioactivity trends .

Q. What experimental approaches elucidate the mechanism of action in therapeutic contexts?

- Methodology :

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target receptors.

- Kinetic assays : Measure enzyme inhibition rates under varying substrate concentrations.

- Transcriptomics : RNA-seq to identify downstream gene regulation in treated cell lines .

Q. How do pharmacokinetic properties influence in vivo efficacy, and how can they be optimized?

- Methodology :

- ADME profiling : Assess absorption (Caco-2 permeability), metabolism (hepatic microsomes), and excretion (radiolabeled studies).

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.

- In vivo PK/PD : Monitor plasma half-life and tissue distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.